molecular formula C16H13NOS B2868385 3-Phenyl-5-[(phenylthio)methyl]isoxazole CAS No. 478048-74-7

3-Phenyl-5-[(phenylthio)methyl]isoxazole

Cat. No.: B2868385
CAS No.: 478048-74-7
M. Wt: 267.35
InChI Key: ALOSNTJZINUQLV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Phenyl-5-[(phenylthio)methyl]isoxazole can be viewed using computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Isoxazole compounds, including this compound, are often involved in metalation reactions . These reactions play an active role in the derivatization of isoxazoles and benzisoxazoles . Some of these derivatives, which include fragmentation products, have shown their utility as supramolecular entities and pharmacologically active agents .

Scientific Research Applications

Immunomodulatory Activity

Isoxazole derivatives have been investigated for their potential immunomodulatory effects. For instance, the M 1-9 series of compounds, which include isoxazole derivatives, showed significant immunotropic activity, affecting the proliferative response of human mononuclear peripheral blood cells to phytohemagglutinin A (PHA) (Mączyński, Zimecki, & Ryng, 2008).

Anticancer Potential

Isoxazolequinoxaline derivatives have been synthesized and evaluated for their anticancer properties. One study detailed the synthesis of a novel isoxazolequinoxaline derivative and its confirmation via crystal structure analysis, DFT calculations, and molecular docking studies, which predicted anti-cancer activity against homo sapiens protein (Abad et al., 2021).

Synthesis and Catalytic Applications

Research has also focused on the synthesis and catalytic applications of isoxazole derivatives. A study reported the competitive copper catalysis in the condensation of primary nitro compounds with terminal alkynes to synthesize isoxazoles, highlighting the method's practical utility for synthetic practice (Baglieri et al., 2016).

Photoredox Catalysis and Larvicidal Activity

Another innovative application involves the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones through organic photoredox catalysis. This study not only streamlined the synthesis process but also discovered larvicidal activity in some of the synthesized compounds against Aedes aegypti (Sampaio et al., 2023).

Isoxazolines as COX-2 Inhibitors

Furthermore, the design and synthesis of 4,5-diphenyl-4-isoxazolines were undertaken to explore novel inhibitors of cyclooxygenase-2 (COX-2) with potential analgesic and anti-inflammatory activity. This research identified compounds with significant potency and selectivity towards COX-2, offering insights into the development of new therapeutic agents (Habeeb, Rao, & Knaus, 2001).

Properties

IUPAC Name

3-phenyl-5-(phenylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOSNTJZINUQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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